molecular formula C26H27N3O6 B3942827 N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE

Cat. No.: B3942827
M. Wt: 477.5 g/mol
InChI Key: IUWLUVFICLIMEA-UHFFFAOYSA-N
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Description

N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2-methylphenoxyethyl groups attached to a benzene ring substituted with nitro and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 5-nitroisophthaloyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of nitro groups to nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to its combination of nitro and carboxamide groups, which provide distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-N,3-N-bis[2-(2-methylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-18-7-3-5-9-23(18)34-13-11-27-25(30)20-15-21(17-22(16-20)29(32)33)26(31)28-12-14-35-24-10-6-4-8-19(24)2/h3-10,15-17H,11-14H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWLUVFICLIMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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